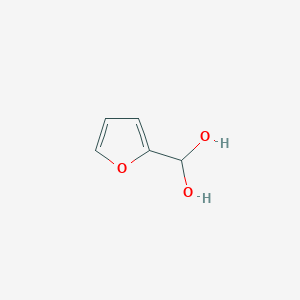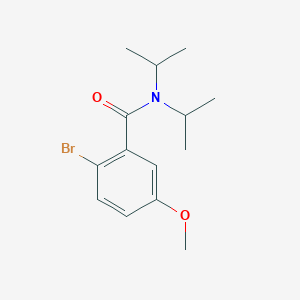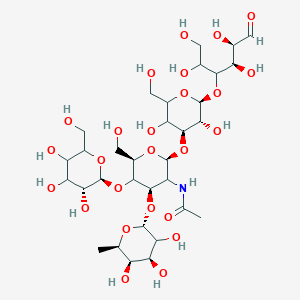
Lex-lactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lex-lactose is a synthetic disaccharide derivative of lactose, composed of galactose and glucose. It is commonly used in various scientific and industrial applications due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lex-lactose is synthesized through the enzymatic hydrolysis of lactose. The process involves the use of β-galactosidase, which hydrolyzes lactose into glucose and galactose . The reaction conditions typically include a pH range of 6.6-6.8 and a temperature range of 35-40°C .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). This method ensures the accurate quantification and purity of the compound . The process involves the enzymatic hydrolysis of lactose, followed by purification and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Lex-lactose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties .
Common Reagents and Conditions:
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic reagents such as halides or amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which have enhanced chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Lex-lactose has a wide range of applications in scientific research, including:
Wirkmechanismus
Lex-lactose exerts its effects through the modulation of bacterial growth in the colon. It is fermented by the microbiota, producing organic acids such as lactic acid and short-chain fatty acids. These acids lower the pH of the colon, promoting the growth of beneficial bacteria like Lactobacilli and Bifidobacteria . This mechanism is crucial for its prebiotic effects and its role in improving gut health .
Vergleich Mit ähnlichen Verbindungen
Lactulose: A synthetic disaccharide composed of galactose and fructose, used as a laxative and prebiotic.
Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.
Galactose: A monosaccharide that is a component of lactose and other oligosaccharides.
Uniqueness of Lex-lactose: this compound is unique due to its specific enzymatic hydrolysis process and its ability to modulate gut microbiota effectively. Its applications in both scientific research and industrial production make it a versatile compound with significant potential .
Eigenschaften
CAS-Nummer |
213250-53-4 |
|---|---|
Molekularformel |
C32H55NO25 |
Molekulargewicht |
853.8 g/mol |
IUPAC-Name |
N-[(2S,4R,6R)-2-[(4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)57-27-15(33-9(2)39)29(54-14(7-38)26(27)56-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10+,11?,12?,13?,14-,15?,16+,17-,18?,19?,20+,21?,22?,23-,24-,25?,26?,27-,28+,29+,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
WMYQZGAEYLPOSX-JOEMMLBASA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H](C([C@H](O1)O[C@H]2C([C@H](O[C@H](C2NC(=O)C)O[C@@H]3[C@H]([C@@H](OC(C3O)CO)OC([C@@H]([C@H](C=O)O)O)C(CO)O)O)CO)O[C@H]4[C@@H](C(C(C(O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


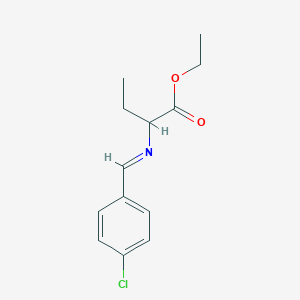
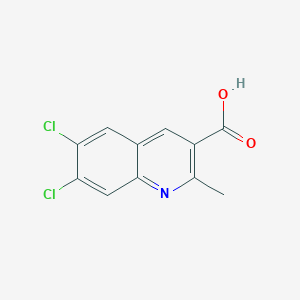

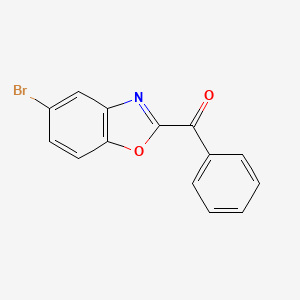

![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)
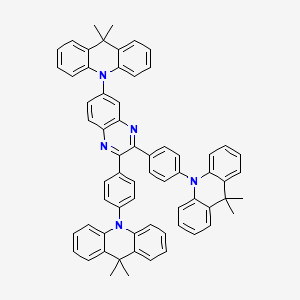
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
